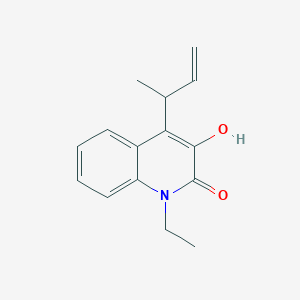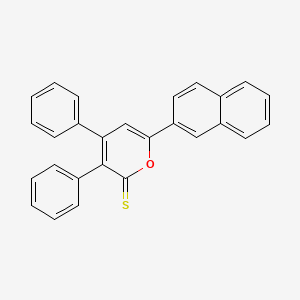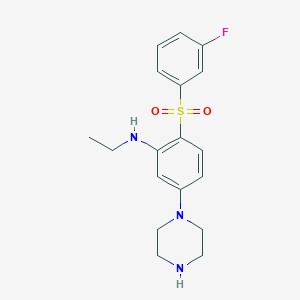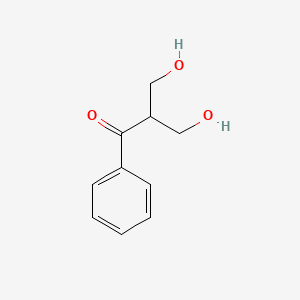
D-Proline, 1-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-FORMYL-D-PROLINE is a derivative of the amino acid proline, characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the proline ring. This compound has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 1-FORMYL-L-PROLINE.
Preparation Methods
The synthesis of 1-FORMYL-D-PROLINE can be achieved through several methods. One common approach involves the formylation of D-proline using formylating agents such as formic acid or formyl chloride under controlled conditions . Another method includes the reaction of D-proline with formic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield 1-FORMYL-D-PROLINE . Industrial production methods often involve the use of catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-FORMYL-D-PROLINE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted proline derivatives.
Scientific Research Applications
1-FORMYL-D-PROLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a probe to study protein folding and stability due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic applications, including its role in the synthesis of peptide-based drugs and its use as a prodrug to enhance drug delivery.
Mechanism of Action
The mechanism of action of 1-FORMYL-D-PROLINE involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The formyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the stability and activity of the molecules it is part of . Additionally, it can modulate enzymatic activity by acting as a substrate or inhibitor for certain enzymes involved in proline metabolism .
Comparison with Similar Compounds
1-FORMYL-D-PROLINE can be compared with other proline derivatives, such as:
1-FORMYL-L-PROLINE: The enantiomer of 1-FORMYL-D-PROLINE, differing in its three-dimensional arrangement.
4-HYDROXYPROLINE: A hydroxylated derivative of proline, commonly found in collagen.
AZETIDINE-2-CARBOXYLIC ACID: A proline analogue with a four-membered ring structure.
1-FORMYL-D-PROLINE is unique due to its formyl group, which imparts distinct chemical reactivity and biological properties compared to other proline derivatives.
Properties
CAS No. |
899900-53-9 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(2R)-1-formylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
DHDRGOURKDLAOT-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
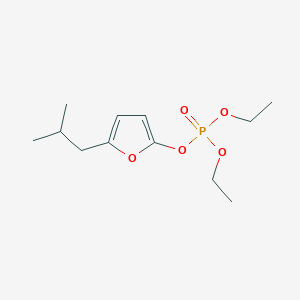
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)
![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
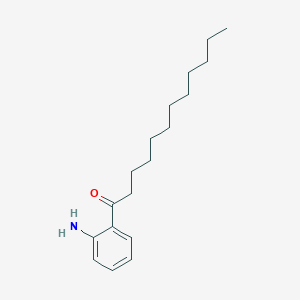
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
